![molecular formula C6H9ClN2O B3215061 1-(1H-imidazol-1-yl)acetone hydrochloride CAS No. 1158457-23-8](/img/structure/B3215061.png)
1-(1H-imidazol-1-yl)acetone hydrochloride
Overview
Description
1-(1H-imidazol-1-yl)acetone hydrochloride is a chemical compound with the molecular formula C6H8N2O.ClH . It is a solid substance and is part of the imidazole family, a group of five-membered heterocyclic compounds that possess three carbon, two nitrogen, and four hydrogen atoms .
Molecular Structure Analysis
The molecular structure of 1-(1H-imidazol-1-yl)acetone hydrochloride consists of an imidazole ring attached to an acetone group . The imidazole ring is a five-membered heterocyclic moiety that contains two non-adjacent nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 1-(1H-imidazol-1-yl)acetone hydrochloride are not detailed in the available literature, imidazole compounds are known for their broad range of chemical and biological properties . They are often used as synthons in the development of new drugs .Physical And Chemical Properties Analysis
1-(1H-imidazol-1-yl)acetone hydrochloride is a solid at room temperature . It has a molecular weight of 160.6 . The compound is likely to be highly soluble in water and other polar solvents, similar to other imidazole compounds .Scientific Research Applications
- Derivatives of 1-(1H-imidazol-1-yl)acetone hydrochloride have shown promising antimicrobial potential. For instance, compounds 1a and 1b exhibited good antimicrobial activity . Researchers have explored its effectiveness against various pathogens, including bacteria and fungi.
- Esterification of the hydroxyl group of 1-(1H-imidazol-1-yl)acetone hydrochloride led to the formation of compound 5a. This derivative displayed better anti-Candida activity (with a minimum inhibitory concentration, MIC value of 0.3919 µmol/mL) compared to the parent compound toward Candida albicans . This finding suggests its potential as an antifungal agent.
Antimicrobial Activity
Anti-Candida Properties
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets . These include various enzymes and receptors involved in critical biological processes .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Imidazole compounds are generally known for their good absorption and distribution profiles, owing to their polarity and ability to form hydrogen bonds .
Result of Action
One study suggests that certain imidazole derivatives display anti-candida activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
properties
IUPAC Name |
1-imidazol-1-ylpropan-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLZOMOQPWMJQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CN=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-1-yl)acetone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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